molecular formula C6H14ClN3O B7855532 2-Pyrrolidin-1-ylacetohydrazide hydrochloride

2-Pyrrolidin-1-ylacetohydrazide hydrochloride

Cat. No.: B7855532
M. Wt: 179.65 g/mol
InChI Key: FMEYGLQPEBCHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-ylacetohydrazide hydrochloride is a chemical compound with the molecular formula C6H13N3O·HCl and a molecular weight of 179.65 g/mol. It is a derivative of pyrrolidine and hydrazide, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of pyrrolidine with chloroacetic acid followed by the addition of hydrazine. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors and controlled environments to maintain the necessary conditions for the reaction. The product is then purified through crystallization and other standard purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-ylacetohydrazide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrrolidin-1-ylacetic acid.

  • Reduction: Reduction reactions can yield pyrrolidin-1-ylmethanol.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidines.

Scientific Research Applications

2-Pyrrolidin-1-ylacetohydrazide hydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its ability to act as a building block in organic synthesis makes it valuable in the development of new drugs and materials.

Mechanism of Action

2-Pyrrolidin-1-ylacetohydrazide hydrochloride is similar to other hydrazide derivatives, such as acetohydrazide and benzohydrazide. its unique pyrrolidine moiety provides distinct chemical properties that differentiate it from these compounds. The presence of the pyrrolidine ring enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • Acetohydrazide

  • Benzohydrazide

  • Pyrrolidine

Properties

IUPAC Name

2-pyrrolidin-1-ylacetohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-8-6(10)5-9-3-1-2-4-9;/h1-5,7H2,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEYGLQPEBCHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716715
Record name 2-(Pyrrolidin-1-yl)acetohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7171-96-2
Record name 2-(Pyrrolidin-1-yl)acetohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.